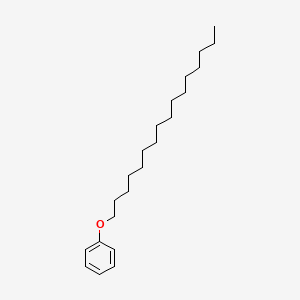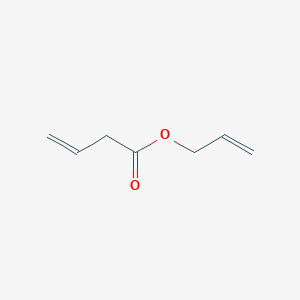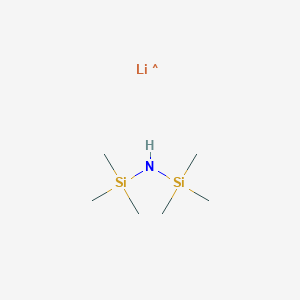![molecular formula C11H15FOSi B8783101 Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 58518-77-7](/img/structure/B8783101.png)
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-
Descripción general
Descripción
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is a chemical compound with the molecular formula C11H15FOSi It is characterized by the presence of a silane group bonded to a trimethyl group and a 4-fluorophenyl ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- typically involves the reaction of trimethylsilyl chloride with 4-fluorophenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property is exploited in applications such as surface modification and adhesion promotion.
Comparación Con Compuestos Similares
Similar Compounds
Silane, [[1-(4-chlorophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a chlorine atom instead of a fluorine atom.
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-: Similar structure but with a bromine atom instead of a fluorine atom.
Silane, [[1-(4-methylphenyl)ethenyl]oxy]trimethyl-: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
58518-77-7 |
|---|---|
Fórmula molecular |
C11H15FOSi |
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15FOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
Clave InChI |
UTGWKIKNEZCDRD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8783035.png)






![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)





